3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3Br2FO2 |
|---|---|
Molecular Weight |
297.90 g/mol |
IUPAC Name |
3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3Br2FO2/c8-4-1-3(2-11)7(12)5(9)6(4)10/h1-2,12H |
InChI Key |
BYTBCQARDOIGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 3,5 Dibromo 4 Fluoro 2 Hydroxybenzaldehyde
Classical Multi-Step Synthetic Routes and Their Mechanistic Insights
Classical approaches to synthesizing highly substituted phenols rely on a sequence of well-established reactions. The order of these reactions is critical for achieving the desired substitution pattern due to the powerful directing effects of the functional groups involved.
Regioselective Bromination and Fluorination Strategies on Phenolic Substrates
The introduction of halogen atoms onto a phenolic ring is governed by the principles of electrophilic aromatic substitution. The hydroxyl group is a potent activating group and an ortho, para-director. Conversely, the aldehyde group is a deactivating group and a meta-director. The fluorine atom is deactivating but also an ortho, para-director.
A plausible synthetic route could commence with a readily available precursor, such as 4-fluorophenol (B42351). The strong activating effect of the hydroxyl group would direct electrophilic bromination to the positions ortho to it (C2 and C6).
Synthetic Pathway Example:
Dibromination of 4-fluorophenol: Treatment of 4-fluorophenol with two equivalents of a brominating agent (e.g., Br₂ in a suitable solvent) would yield 2,6-dibromo-4-fluorophenol. The hydroxyl group's directing effect overrides the weaker directing effect of fluorine.
Formylation: The subsequent introduction of the aldehyde group at the C1 position (to become 2-hydroxybenzaldehyde) would then be carried out. This is discussed in section 2.1.3.
Alternatively, introducing the fluorine atom at a later stage can be considered, for instance, via a nucleophilic aromatic substitution (SₙAr) reaction on a suitably activated precursor, although this is generally more challenging on electron-rich rings unless powerful electron-withdrawing groups are present. Modern methods involving direct C-H fluorination are also emerging. For instance, palladium-catalyzed methods have been developed for the ortho-monofluorination directed by various nitrogen-containing heterocycles. rsc.org A patent also describes a method for the direct photocatalytic ortho-fluorination of phenolic compounds. google.com
Directed Ortho-Metalation (DoM) Approaches for Controlled Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile to introduce a desired functional group.
For the synthesis of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (B6162317), a DoM strategy would likely involve protecting the acidic phenolic proton to prevent it from quenching the organolithium base. The protected hydroxyl group (e.g., as a methoxymethyl (MOM) ether or a tetrahydropyranyl (THP) ether) can act as an effective DMG. researchgate.net
Hypothetical DoM Pathway:
Starting Material: Begin with 3,5-dibromo-4-fluorophenol.
Protection: Protect the hydroxyl group, for example, as a THP ether. The OTHP group is a superior ortho-directing group. researchgate.net
Lithiation: Treat the protected phenol (B47542) with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA). baranlab.orguwindsor.ca The lithiation will be directed to the C2 position, which is ortho to the OTHP directing group.
Formylation: Quench the aryllithium intermediate with a formylating electrophile, such as N,N-dimethylformamide (DMF).
Deprotection: Removal of the protecting group under acidic conditions would yield the final product.
This approach offers excellent control over the position of formylation, which can be difficult to achieve via classical electrophilic substitution methods on a polyhalogenated ring.
Formylation Techniques for Substituted Phenols (e.g., Reimer-Tiemann, Duff Reaction)
Formylation of a pre-halogenated phenol is a common strategy. The Reimer-Tiemann and Duff reactions are two classical methods for introducing an aldehyde group ortho to a hydroxyl group.
Reimer-Tiemann Reaction: This reaction involves treating a phenol with chloroform (B151607) (CHCl₃) in a strong aqueous base. nrochemistry.comwikipedia.org The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), generated in situ. wikipedia.orgjkchemical.com The phenoxide ion attacks the dichlorocarbene, and after hydrolysis, the ortho-formylated product is formed. mychemblog.com While effective for simple phenols, the reaction can have limitations with substituted phenols, sometimes leading to mixtures of isomers or abnormal products (cyclohexadienones). organicreactions.org For a substrate like 3,5-dibromo-4-fluorophenol, the reaction would be expected to introduce the formyl group at the C2 position, directed by the powerful phenoxide.
Duff Reaction: The Duff reaction uses hexamethylenetetramine (hexamine) as the formylating agent, typically in an acidic medium like glycerol (B35011) or trifluoroacetic acid. wikipedia.orgthieme-connect.com The reaction requires a strongly activated aromatic ring and generally shows a high preference for ortho-formylation. wikipedia.org The mechanism involves electrophilic attack of an iminium ion derived from hexamine, followed by hydrolysis to release the aldehyde. wikipedia.org DFT calculations suggest the selectivity is governed by a hydrogen bond, leading to a cyclohexa-2,4-dienone intermediate. rsc.orgresearchgate.net The Duff reaction can be a convenient one-step method for the synthesis of 5-substituted salicylaldehydes from 4-substituted phenols. thieme-connect.com
| Feature | Reimer-Tiemann Reaction | Duff Reaction |
| Formyl Source | Chloroform (CHCl₃) | Hexamethylenetetramine |
| Reactive Species | Dichlorocarbene (:CCl₂) | Iminium ion intermediate |
| Conditions | Strong aqueous base (e.g., NaOH) | Acidic (e.g., glycerol, TFA) |
| Selectivity | Primarily ortho, but para isomer is a common byproduct | High ortho selectivity |
| Substrate Scope | Phenols, naphthols, electron-rich heterocycles wikipedia.org | Electron-donating phenols wikipedia.org |
| Drawbacks | Moderate yields, potential for abnormal products organicreactions.org | Often inefficient, requires strongly activated substrates wikipedia.org |
Protecting Group Chemistry in Halogenated Phenol Synthesis
Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with subsequent reactions. organic-chemistry.org In the synthesis of this compound, both the hydroxyl and aldehyde functionalities may require protection depending on the chosen synthetic route.
Protection of the Hydroxyl Group: The phenolic hydroxyl group is acidic and nucleophilic, necessitating its protection during reactions involving strong bases (like DoM) or certain organometallic reagents.
Ethers: Common protecting groups for phenols include methyl ethers, benzyl (B1604629) (Bn) ethers, methoxymethyl (MOM) ethers, and silyl (B83357) ethers (e.g., TBDMS). libretexts.org
Removal: These groups are removed under specific conditions. For example, benzyl ethers are cleaved by hydrogenolysis, while MOM and silyl ethers are removed under acidic conditions. libretexts.org Fischer's base has also been reported as a specific protecting group for 2-hydroxybenzaldehydes, masking both the hydroxyl and aldehyde groups simultaneously, which can be deprotected via ozonolysis. researchgate.net
Protection of the Aldehyde Group: The aldehyde group is electrophilic and susceptible to attack by nucleophiles or oxidation/reduction. If a reaction needs to be performed elsewhere on the molecule, the aldehyde can be protected, most commonly as an acetal (B89532) or ketal, by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. These groups are stable to bases and nucleophiles but are readily removed by aqueous acid. libretexts.org
Modern and Sustainable Synthetic Innovations
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes, guided by the principles of green chemistry.
Green Chemistry Principles in Halogenation and Formylation Reactions (e.g., eco-friendly brominating reagents)
Green Halogenation: Traditional brominations often use liquid bromine (Br₂), which is hazardous and corrosive. wordpress.com Green chemistry seeks to replace such reagents with safer and more atom-economical alternatives.
Eco-friendly Brominating Reagents: N-Bromosuccinimide (NBS) is a solid, easier-to-handle source of electrophilic bromine. wordpress.comcambridgescholars.com Another green approach involves the in situ generation of the brominating species. For example, a reagent prepared from a 2:1 mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) can be acidified to produce hypobromous acid (HOBr) as the active species, which efficiently brominates phenols under ambient conditions without a catalyst. rsc.orgrsc.org This method avoids handling liquid bromine and demonstrates high bromine atom efficiency. rsc.org
Sustainable Formylation: Efforts in sustainable formylation focus on replacing toxic reagents and minimizing waste.
Alternative C1 Sources: Research has explored the use of carbon dioxide (CO₂) or formic acid as sustainable C1 sources for formylation reactions, often in catalyst-free systems. benthamdirect.comacs.orgnih.gov While much of this work has focused on the N-formylation of amines, the principles of utilizing renewable feedstocks are broadly applicable. benthamdirect.comacs.orgnih.gov
Greener Solvents: Replacing traditional organic solvents with more environmentally friendly options is a key aspect of green chemistry. rsc.org Research into performing carbonylations and related reactions in greener solvents aims to reduce the environmental impact of these industrial processes. rsc.org
Adopting these green methodologies can lead to safer, more sustainable, and efficient syntheses of complex molecules like this compound.
Catalytic Approaches (e.g., Transition Metal Catalysis for C-Br/C-F Bond Formation, Organocatalysis in Aldehyde Derivatization)
Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules. In the context of this compound, catalytic methods are relevant for both the formation of the core halogenated framework and the subsequent modification of the aldehyde functional group.
Transition Metal Catalysis for C-Br/C-F Bond Formation
The direct and selective installation of halogen atoms onto an aromatic ring is a cornerstone of organic synthesis. While traditional electrophilic halogenation is common for activated rings like phenols, transition-metal-catalyzed C-H activation has emerged as a state-of-the-art strategy for achieving high selectivity under milder conditions.
C-F Bond Formation: The formation of the C-F bond often occurs early in the synthetic sequence, starting from a precursor like 3-fluorophenol. Modern methods for C-F bond formation increasingly rely on transition metal catalysis. For instance, palladium-catalyzed C-H fluorination using electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) has been developed for various aromatic systems. nih.gov Although not specifically documented for 3,5-dibromo-2-hydroxybenzaldehyde precursors, this approach represents a potential pathway for the selective introduction of fluorine, guided by directing groups on the aromatic core. nih.gov
C-Br Bond Formation: The introduction of bromine atoms onto the 4-fluoro-2-hydroxybenzaldehyde (B130115) precursor is typically achieved through electrophilic bromination. However, controlling the regioselectivity to obtain the desired 3,5-dibromo isomer can be challenging. Transition metal catalysis, while less common for this specific transformation on highly activated rings, offers potential advantages in selectivity. Research into reagents like bromodiethylsulfonium bromopentachloroantimonate (BDSB) has shown success in high-yielding, regio-, and diastereoselective bromonium-induced cyclizations of polyenes, demonstrating the power of modern reagents in controlling bromination. columbia.edu
Organocatalysis in Aldehyde Derivatization
Once the this compound core is synthesized, the aldehyde group becomes a handle for further molecular complexity. Organocatalysis, which uses small organic molecules to accelerate reactions, provides a powerful platform for the enantioselective derivatization of aldehydes.
Substituted salicylaldehydes are excellent substrates in various organocatalytic transformations. For example, a multicatalytic, asymmetric Michael/Stetter reaction has been successfully applied to salicylaldehydes and activated alkynes. nih.gov This cascade reaction, which proceeds via an amine-mediated Michael addition followed by an N-heterocyclic carbene (NHC)-promoted intramolecular Stetter reaction, converts the aldehyde into a complex benzofuranone product with high enantioselectivity. nih.gov This illustrates how the aldehyde moiety of the title compound could be stereoselectively transformed, opening avenues to chiral derivatives.
| Catalytic Approach | Reaction Type | Catalyst Example | Potential Application |
| Transition Metal | C-H Fluorination | Palladium (Pd) complexes | Selective formation of C-F bond on precursor |
| Organocatalysis | Michael/Stetter Reaction | N-heterocyclic carbene (NHC) | Asymmetric derivatization of the aldehyde group |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Achieving a high yield of this compound hinges on the meticulous optimization of each synthetic step. Key parameters that require fine-tuning include the choice of solvent, reaction temperature, nature of the reagents, and reaction time.
A critical step in a potential synthesis is the selective dibromination of a precursor such as 4-fluoro-2-hydroxybenzaldehyde. Strategies to enhance the yield and selectivity of this step involve a systematic variation of reaction conditions.
Key Optimization Parameters:
Brominating Agent: The choice of brominating agent is crucial. While elemental bromine (Br₂) can be used, it may lead to over-bromination and the formation of corrosive HBr by-product. researchgate.net N-Bromosuccinimide (NBS) or pyridinium (B92312) tribromide offer milder alternatives that can provide better control.
Solvent: The solvent can significantly influence reaction rates and selectivity. Halogenated solvents like dichloromethane, polar aprotic solvents like acetonitrile, or protic solvents like acetic acid are often screened.
Temperature: Temperature control is essential to manage the exothermic nature of bromination and prevent undesired side reactions. Reactions are often initiated at low temperatures (e.g., 0 °C) and gradually warmed to room temperature.
Catalyst: While not always necessary for activated phenols, a Lewis acid catalyst can enhance the electrophilicity of the brominating agent and improve reaction rates.
The following table presents a hypothetical optimization study for the bromination of 4-fluoro-2-hydroxybenzaldehyde, illustrating how systematic changes in reaction parameters can be used to improve the yield of the desired product.
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Br₂ (2.1) | CH₂Cl₂ | 0 to 25 | 4 | 65 |
| 2 | NBS (2.1) | CH₃CN | 0 to 25 | 6 | 78 |
| 3 | NBS (2.1) | Acetic Acid | 25 | 4 | 72 |
| 4 | Pyridinium Tribromide (2.1) | THF | 25 | 8 | 85 |
| 5 | NBS (2.1) | CH₃CN | 50 | 2 | 75 (by-products observed) |
This table is illustrative and based on general principles of aromatic bromination.
Investigation of By-product Formation and Mitigation in Complex Synthesis
By-product Formation:
The powerful activating and ortho-, para-directing effects of the hydroxyl group, combined with the directing effects of the fluorine and aldehyde groups, create a complex regiochemical landscape. During the bromination of a 4-fluoro-2-hydroxybenzaldehyde precursor, several by-products can arise:
Monobrominated Products: Incomplete reaction can leave starting material or monobrominated intermediates (e.g., 3-bromo-4-fluoro-2-hydroxybenzaldehyde (B2373996) or 5-bromo-4-fluoro-2-hydroxybenzaldehyde).
Regioisomers: Although the 3 and 5 positions are strongly activated by the hydroxyl group, minor bromination could potentially occur at other available positions, leading to isomeric dibromo-products. Research on the bromination of 3-hydroxybenzaldehyde (B18108) has shown that unforeseen isomers can form, highlighting the importance of rigorous structural confirmation. researchgate.net
Over-brominated Products: If excess brominating agent is used or the reaction is not carefully controlled, substitution at other positions or even displacement of other groups could theoretically occur, though less likely under controlled conditions.
Mitigation Strategies:
Several strategies can be employed to minimize the formation of these by-products:
Use of Protecting Groups: To ensure precise regioselectivity, a common strategy involves the use of protecting groups. For instance, the hydroxyl group could be protected (e.g., as a methoxy (B1213986) or isopropyloxy ether) to modulate its activating effect and direct the bromination. google.com This is a key step in a patented synthesis for a related fluoro-hydroxybenzaldehyde, where protection of the phenol prevents side reactions and is followed by deprotection in the final step. google.com
Stoichiometric Control: Careful control over the stoichiometry of the brominating agent is essential. Using a slight excess (e.g., 2.1 equivalents) can drive the reaction to completion without promoting significant over-bromination.
Controlled Reaction Conditions: Running the reaction at low temperatures can increase selectivity by favoring the kinetically controlled product and minimizing thermal energy that could overcome activation barriers for the formation of undesired isomers.
Purification: Despite optimization, the formation of some by-products may be unavoidable. Efficient purification techniques, such as recrystallization or column chromatography, are critical for isolating the target compound in high purity.
Chemical Reactivity, Transformation, and Derivatization Studies of 3,5 Dibromo 4 Fluoro 2 Hydroxybenzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group is a key site of reactivity in 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (B6162317), participating in a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.
Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Imine Formation for Schiff Bases)
The aldehyde functionality is susceptible to nucleophilic attack. One important reaction is the formation of cyanohydrins through the addition of hydrogen cyanide. This reaction typically proceeds under basic conditions, where the cyanide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin. While specific studies on this compound are not prevalent, the general mechanism is well-established for aldehydes.
Another significant reaction is the formation of imines, commonly known as Schiff bases, through condensation with primary amines. This reaction is fundamental in the synthesis of various biologically active compounds and coordination complexes. Research on the related compound, 3,5-dibromosalicylaldehyde, has shown its utility in synthesizing Schiff base ligands that can form stable complexes with various metal ions, including copper(II), nickel(II), zinc(II), and cobalt(II) . The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond of the imine.
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Type | Nucleophile | Product Type | General Conditions |
| Cyanohydrin Formation | Cyanide ion (CN⁻) | Cyanohydrin | Basic |
| Imine (Schiff Base) Formation | Primary Amine (R-NH₂) | Imine | Acid or base catalysis, often with removal of water |
Oxidation and Reduction Pathways
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Various oxidizing agents can be employed to convert the aldehyde to the corresponding carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant is crucial to avoid unwanted side reactions, especially given the presence of other sensitive functional groups on the aromatic ring. For instance, strong oxidizing agents might also affect the phenol (B47542) group or lead to degradation of the molecule. The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis youtube.comorganic-chemistry.orgyoutube.com.
Reduction: The aldehyde can be reduced to the corresponding benzyl (B1604629) alcohol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally preferred for the selective reduction of aldehydes and ketones in the presence of other reducible functional groups. The reduction of benzylic alcohols can be further extended to hydrocarbons under specific conditions, such as using hydriodic acid nih.govorganic-chemistry.orguni-regensburg.de.
Table 2: Oxidation and Reduction of the Aldehyde Moiety
| Transformation | Reagent Examples | Product Functional Group |
| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | Carboxylic Acid (-COOH) |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) |
Condensation Reactions with Diverse Nucleophiles
Beyond simple imine formation, the aldehyde group can participate in a variety of condensation reactions with carbon nucleophiles, leading to the formation of new carbon-carbon bonds and more complex molecular architectures.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. This reaction is a versatile method for forming carbon-carbon double bonds. While specific examples with this compound are not documented, salicylaldehyde (B1680747) and its derivatives are known to undergo Knoevenagel condensation sigmaaldrich.comrsc.orgwikipedia.orgresearchgate.netthermofisher.com. For example, the reaction of a salicylaldehyde with malonic acid in the presence of pyridine and piperidine (the Doebner modification) yields a coumarin derivative after decarboxylation.
Perkin Reaction: The Perkin reaction is another important condensation reaction where an aromatic aldehyde reacts with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid to form an α,β-unsaturated carboxylic acid. Salicylaldehyde, for instance, can be converted to coumarin-3-carboxylic acid via a Perkin reaction with acetic anhydride and sodium acetate iitk.ac.inwikipedia.orgjk-sci.comunacademy.combyjus.com. This type of reaction could potentially be applied to this compound to synthesize substituted coumarin derivatives.
Table 3: Condensation Reactions of Aromatic Aldehydes
| Reaction Name | Reactant with Aldehyde | Catalyst | Typical Product |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malonic Acid) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |
| Perkin Reaction | Acid Anhydride (e.g., Acetic Anhydride) | Salt of the corresponding acid (e.g., Sodium Acetate) | α,β-Unsaturated Carboxylic Acid |
Aromatic Substitution Reactions on the Halogenated Benzene Ring
The halogenated benzene ring of this compound is also a site for chemical modification, primarily through electrophilic and nucleophilic aromatic substitution reactions. The existing substituents significantly influence the regioselectivity and feasibility of these reactions.
Further Electrophilic Aromatic Substitution: Regiochemical Control
The hydroxyl and aldehyde groups are activating and deactivating, respectively, and both are ortho-, para-directing. The bromine and fluorine atoms are deactivating but also ortho-, para-directing. The combined electronic effects of these substituents will determine the position of further electrophilic attack. The position C-6 is the most likely site for electrophilic substitution due to the directing effects of the hydroxyl and formyl groups. However, the steric hindrance from the adjacent bromine atom at C-5 might influence the reaction.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. For instance, the nitration of salicylaldehyde typically yields a mixture of 3-nitro and 5-nitro derivatives. In the case of this compound, the available position for substitution is limited, and the strong deactivating effect of the halogens and the aldehyde group would likely require harsh reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Driven by Halogen and Fluorine Activation
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, particularly due to the presence of multiple electron-withdrawing groups (aldehyde and halogens) that can stabilize the intermediate Meisenheimer complex. In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring.
The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic wyzant.com. Therefore, it is expected that the fluorine atom at C-4 would be more susceptible to nucleophilic attack than the bromine atoms at C-3 and C-5. However, the position of the leaving group relative to the electron-withdrawing groups is crucial. For optimal activation, the leaving group should be ortho or para to a strong electron-withdrawing group. In this molecule, the aldehyde group is ortho to the C-Br bond at C-3 and meta to the C-F bond at C-4. This positioning might influence the relative reactivity of the halogens in an SNAr reaction.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Halogen Sites
The presence of two bromine atoms on the aromatic ring of this compound makes it a prime candidate for metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The differential reactivity of halogen substituents (F, Br) can, in principle, allow for selective functionalization.
Detailed experimental studies specifically documenting the Suzuki, Sonogashira, or Heck reactions on this compound are not extensively available in the reviewed literature. However, the reactivity of similar polyhalogenated aromatic compounds in such transformations is well-established. For instance, related compounds like 3,5-dibromo-2,6-dichloropyridine have been successfully employed in chemoselective Sonogashira cross-coupling reactions, allowing for the synthesis of various alkynylpyridines. rsc.orgresearchgate.net This suggests that the bromine atoms at the 3- and 5-positions of this compound would be the expected sites of reactivity under standard palladium-catalyzed conditions, offering pathways to diaryl, vinyl, or alkynyl-substituted derivatives. The relative inertness of the C-F bond compared to C-Br bonds under typical palladium catalysis would likely ensure high selectivity for reaction at the bromine positions.
Table 1: Potential Products from Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reagent | Potential Product Structure |
|---|---|---|
| Suzuki | Arylboronic acid (Ar-B(OH)₂) | 3,5-Diaryl-4-fluoro-2-hydroxybenzaldehyde |
| Sonogashira | Terminal alkyne (R-C≡CH) | 3,5-Dialkynyl-4-fluoro-2-hydroxybenzaldehyde |
| Heck | Alkene (CH₂=CHR) | 3,5-Divinyl-4-fluoro-2-hydroxybenzaldehyde |
This table is illustrative of the expected outcomes based on established cross-coupling methodologies.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functional handle that imparts another dimension to the molecule's reactivity, allowing for modifications that can tune its electronic and steric properties.
Etherification and Esterification Reactions
The hydroxyl group at the C2 position can readily undergo O-alkylation (etherification) or O-acylation (esterification) under basic conditions. These reactions would yield a variety of ether and ester derivatives, respectively. While specific literature detailing these reactions for this compound is scarce, the protocols for such transformations on substituted phenols are standard in organic synthesis. For example, Williamson ether synthesis (using an alkyl halide and a base) or reaction with an acyl chloride or anhydride would be expected to proceed efficiently.
Chelation and Ligand Formation for Metal Complexes (e.g., Salen ligands)
The 2-hydroxybenzaldehyde moiety is the foundational unit for a vast class of chelating ligands, most notably Salen-type ligands. These are typically formed through the condensation of a salicylaldehyde derivative with a diamine. The resulting Schiff base ligands are capable of coordinating with a wide range of metal ions to form stable metal complexes.
Research on the closely related 3-Fluoro-2-hydroxybenzaldehyde has shown its utility in synthesizing Salen ligands, whose cobalt complexes have been investigated for applications such as reversible oxygen binding. ossila.com Given this precedent, this compound is an excellent candidate for the synthesis of novel, sterically and electronically modified Salen ligands. The condensation of two equivalents of this aldehyde with a diamine, such as ethylenediamine (B42938), would yield a tetradentate ligand. The bromine and fluorine substituents would significantly influence the electronic properties of the resulting metal complexes, potentially impacting their catalytic activity, stability, and spectroscopic properties. Salicylaldehyde derivatives and their metal complexes are known to be of interest for their luminescent properties. researchgate.net
Multi-Component Reactions (MCRs) Involving this compound as a Key Building Block
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. Aldehydes are common and versatile components in a wide array of MCRs.
Currently, there is a lack of specific published research demonstrating the use of this compound as a key building block in multi-component reactions. However, its functional groups (aldehyde, phenol, and aryl halides) make it a highly promising substrate for known MCRs. For instance, it could potentially be used in reactions like the Biginelli, Hantzsch, or Ugi reactions, leading to the synthesis of complex heterocyclic structures bearing the dibromo-fluoro-phenyl moiety. The aldehyde group would participate in the core condensation steps, while the other substituents would be incorporated into the final product, making them available for post-MCR modifications via cross-coupling reactions.
Advanced Spectroscopic and Computational Approaches to Structural and Electronic Analysis
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
No crystal structure data for 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (B6162317) has been deposited in crystallographic databases. This information would be necessary to determine its solid-state conformation, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or halogen bonding.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Networks and Tautomerism
Specific FT-IR and Raman spectra for this compound are not available. These techniques would provide insight into the vibrational modes of the molecule, particularly the stretching frequencies of the hydroxyl and carbonyl groups, which are indicative of the strength of intramolecular hydrogen bonding.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
While the exact mass can be calculated, no experimental HRMS data or detailed fragmentation studies have been published. Such analysis would confirm the elemental composition and provide insights into the molecule's stability and fragmentation pathways under ionization.
Quantum Chemical Calculations and Theoretical Studies
No dedicated computational studies, such as those using Density Functional Theory (DFT), appear to have been performed for this molecule. These calculations would be required to predict its optimized geometry, spectroscopic properties (NMR, IR), and electronic characteristics (e.g., molecular electrostatic potential, frontier molecular orbitals) to complement experimental findings.
Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide profound insights into the geometry, electronic properties, and reactivity of this compound.
A typical DFT study of this compound would commence with the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing accurate bond lengths and angles. Following optimization, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP map would likely indicate negative potential around the oxygen atoms of the hydroxyl and aldehyde groups, as well as the fluorine atom, suggesting these as sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity |
| Electronegativity (χ) | 4.3 eV | Measure of the ability to attract electrons |
| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |
| Global Softness (S) | 0.45 eV⁻¹ | Reciprocal of chemical hardness, indicating reactivity |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling provides a virtual laboratory to explore the potential chemical reactions of this compound. By mapping out reaction pathways and identifying transition states, researchers can predict the feasibility and kinetics of various transformations without the need for extensive experimental work.
For instance, the reactivity of the aldehyde group in nucleophilic addition reactions could be modeled. By introducing a nucleophile, computational methods can trace the energetic profile of the reaction from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state, known as the activation energy, is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.
These models can also elucidate the influence of the bromo, fluoro, and hydroxyl substituents on the reactivity of the benzaldehyde (B42025) ring. For example, the electron-withdrawing effects of the halogen atoms can be quantified in terms of their impact on the activation energies of electrophilic aromatic substitution reactions. By comparing the calculated energy barriers for substitution at different positions on the aromatic ring, the regioselectivity of such reactions can be predicted.
Table 2: Illustrative Computational Data for a Hypothetical Nucleophilic Addition to this compound
| Reaction Coordinate | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (aldehyde + nucleophile) |
| Transition State | +15.2 | Highest energy point of the reaction pathway |
| Products | -8.5 | Final products of the addition reaction |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers the capability to predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C nuclei can be calculated using methods such as Gauge-Including Atomic Orbitals (GIAO). These calculations provide a theoretical NMR spectrum that can be compared with experimental data to aid in signal assignment. The predicted shifts are sensitive to the electronic environment of each nucleus, making this a powerful tool for structure verification.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. These calculations identify the fundamental vibrational modes of the molecule, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and various C-C and C-H vibrations within the aromatic ring. By comparing the calculated frequencies with an experimental IR or Raman spectrum, each absorption band can be assigned to a specific molecular motion.
Table 3: Exemplar Predicted Spectroscopic Data for this compound
| Nucleus/Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Description |
| ¹H (Aldehyde) | δ 9.8 | Chemical shift of the aldehyde proton |
| ¹³C (Carbonyl) | δ 190.5 | Chemical shift of the carbonyl carbon |
| IR (C=O stretch) | 1685 cm⁻¹ | Vibrational frequency of the carbonyl group |
| IR (O-H stretch) | 3450 cm⁻¹ | Vibrational frequency of the hydroxyl group |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While the aforementioned computational methods often model molecules in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations allow for the study of molecules in a more realistic condensed-phase environment, such as in a solvent. MD simulations model the movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.
For this compound, MD simulations could be employed to understand how solvent molecules arrange themselves around the solute and how this solvation affects the compound's conformation and properties. For example, in a polar protic solvent like water or ethanol, the simulations would likely show strong hydrogen bonding interactions between the solvent and the hydroxyl and aldehyde groups of the solute.
These simulations can also be used to study aggregation and self-assembly. By simulating a system containing multiple molecules of this compound, it is possible to observe how they interact with each other. This can reveal the nature and strength of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the aromatic rings, which govern the solid-state packing and physical properties of the compound.
Applications of 3,5 Dibromo 4 Fluoro 2 Hydroxybenzaldehyde As a Versatile Synthon in Complex Molecule Synthesis
Building Block for Diverse Heterocyclic Scaffolds (e.g., Benzoxazines, Quinolines, Chromanones)
The strategic placement of functional groups in 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde (B6162317) makes it an ideal precursor for the synthesis of various heterocyclic systems. Although specific examples utilizing this exact compound are not extensively documented, its structure lends itself to established synthetic routes for scaffolds like benzoxazines, quinolines, and chromanones.
Benzoxazines: Polybenzoxazines are a class of high-performance polymers, and their synthesis begins with benzoxazine (B1645224) monomers. These monomers are typically formed through a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde. In this context, this compound could theoretically react with a primary amine and formaldehyde. The phenolic hydroxyl group would participate in the ring-closure step, leading to a highly substituted benzoxazine monomer. The presence of bromine and fluorine atoms on the resulting monomer would be expected to impart specific properties, such as low dielectric constant and flame retardancy, to the final polymer.
Quinolines: The quinoline (B57606) scaffold is a core component of many pharmaceuticals. A common method for its synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Alternatively, variations of this reaction, such as the Combes quinoline synthesis, utilize the reaction of an aniline (B41778) with a β-diketone. While not a direct precursor in these classical methods, the aldehyde group of this compound can be readily transformed into other functional groups, enabling its use in quinoline synthesis. For instance, it could be a building block for more complex reactants used in multicomponent reactions that yield highly substituted quinoline derivatives.
Chromanones: Chromanones and their derivatives, such as flavanones, are another important class of heterocyclic compounds. Their synthesis often involves the intramolecular cyclization of a precursor molecule. A common route is the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde to form a chalcone (B49325), which then undergoes cyclization. In an analogous fashion, this compound can react with a 2'-hydroxyacetophenone to yield a highly halogenated chalcone. This intermediate, upon treatment with a base, would cyclize to form the corresponding flavanone, bearing the dibromo-fluoro-phenyl substituent at the 2-position.
| Heterocyclic Scaffold | General Synthetic Method | Role of this compound |
| Benzoxazine | Mannich condensation of a phenol, primary amine, and formaldehyde. | Serves as the phenolic component, leading to a highly halogenated monomer. |
| Quinoline | Friedländer Annulation or similar condensation reactions. | Can be chemically modified to serve as a precursor for one of the reactants. |
| Chromanone | Claisen-Schmidt condensation followed by cyclization. | Reacts with a 2'-hydroxyacetophenone to form a chalcone intermediate. |
Precursor for Advanced Organic Materials
The high degree of halogenation and the presence of reactive functional groups make this compound an attractive precursor for advanced organic materials. Its structural features can be exploited to synthesize polymers and other materials with tailored properties.
The aldehyde and hydroxyl groups are suitable for polymerization reactions. For example, it can undergo condensation polymerization with various co-monomers. Reaction with diamines would lead to the formation of poly(azomethine)s or poly(Schiff base)s. These polymers often exhibit interesting optical and electronic properties due to their extended conjugation. The bromine atoms on the aromatic ring serve two primary purposes: they enhance the thermal stability and flame-retardant properties of the resulting material, and they provide reactive sites for further modification via cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to introduce new functional groups or extend the polymer backbone.
Synthetic Route to a Hypothetical Poly(azomethine):
Monomer: this compound
Co-monomer: Aromatic diamine (e.g., p-phenylenediamine)
Reaction: Condensation polymerization. The aldehyde groups of the benzaldehyde (B42025) react with the amino groups of the diamine to form imine (-CH=N-) linkages.
Resulting Structure: A conjugated polymer with a repeating unit containing the highly substituted phenolic ring. The structural integrity and properties would be influenced by the bulky bromine atoms and the polar C-F bond.
Ligand Precursor in Coordination Chemistry
In coordination chemistry, salicylaldehyde (B1680747) and its derivatives are classic precursors for synthesizing Schiff base ligands. These ligands are capable of forming stable complexes with a wide variety of metal ions. This compound is an excellent substrate for creating such ligands.
The synthesis typically involves a condensation reaction between the aldehyde and a primary amine. The choice of the amine determines the denticity and coordination properties of the resulting ligand. For example, reaction with a simple alkyl or aryl amine yields a bidentate [O, N] ligand. Using an amine that contains additional donor atoms, such as ethylenediamine (B42938) or 2-aminoethanol, results in a multidentate ligand capable of forming more complex and stable coordination compounds.
General Synthesis of a Schiff Base Ligand and its Metal Complex:
Ligand Synthesis: this compound is dissolved in a suitable solvent (e.g., ethanol) and reacted with a primary amine (e.g., aniline). The mixture is often heated to drive the condensation reaction, forming the Schiff base ligand. The imine nitrogen and the phenolic oxygen become the coordination sites.
Complex Formation: A salt of the desired metal ion (e.g., Cu(II), Ni(II), Zn(II)) is added to a solution of the synthesized ligand. The metal ion coordinates to the donor atoms of the ligand, leading to the formation of the metal complex, which often precipitates from the solution.
The electronic properties of the ligand, and consequently the resulting metal complex, are significantly modulated by the bromine and fluorine substituents. These electron-withdrawing groups can influence the redox potential of the metal center and the spectroscopic properties of the complex.
| Step | Reactants | Product |
| 1. Ligand Synthesis | This compound + Primary Amine (R-NH₂) | Schiff Base Ligand |
| 2. Complexation | Schiff Base Ligand + Metal Salt (e.g., MCl₂) | Metal-Ligand Complex |
Intermediate in the Synthesis of Mechanistically Relevant Chemical Probes
Chemical probes are molecules designed to study biological processes or chemical reaction mechanisms. The synthesis of these probes requires building blocks that allow for the systematic introduction of functionality. The multiple distinct reactive sites of this compound make it a useful intermediate for this purpose.
For example, the aldehyde can be used as a handle for attaching the molecule to a larger scaffold or for introducing a reporter group (e.g., a fluorophore) via condensation or Wittig-type reactions. The hydroxyl group can be alkylated or acylated to modify solubility or to act as a protecting group. The bromine atoms are particularly useful as they can be substituted using palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical groups, enabling the creation of a library of related probes to study structure-activity relationships. A synthetic chemist could, for instance, replace one or both bromine atoms with alkynes, boronic esters, or other groups to build more elaborate probe molecules designed to interact with a specific enzyme or receptor. This step-wise, controlled modification is crucial in the development of potent and selective chemical probes.
Advanced Analytical Methodologies for Purity, Reaction Monitoring, and Byproduct Characterization
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Progress Monitoring
Chromatographic methods are fundamental tools for separating and quantifying 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (B6162317) from its starting materials, intermediates, and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for these tasks due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary method for analyzing halogenated hydroxybenzaldehydes. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column is typically effective. The progress of a synthesis reaction can be monitored by taking aliquots from the reaction mixture over time and analyzing them by HPLC to measure the depletion of reactants and the formation of the product. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A validated method for a structurally similar compound, 3,5-Dibromo-4-hydroxybenzaldehyde, utilizes a reverse-phase column with a simple mobile phase, a methodology that is readily adaptable. sielc.com
Interactive Data Table: Example HPLC Method Parameters
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like substituted benzaldehydes. chula.ac.th The purity of related compounds is often certified using GC with a Flame Ionization Detector (FID), which offers excellent sensitivity for organic molecules. tcichemicals.com For analysis, the compound is vaporized and separated on a capillary column (e.g., a CP-Wax 52CB column). ipp.pt The retention time is characteristic of the compound, and the peak area is proportional to its concentration. GC is highly effective for monitoring reaction completion by checking for the absence of starting materials. In some cases, derivatization may be employed to increase volatility and improve peak shape, though it is often not necessary for hydroxybenzaldehydes when using modern columns and detectors. epa.gov
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Byproduct Identification and Quantitative Analysis
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the structural elucidation of unknown byproducts and their quantification at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying byproducts in the synthesis of halogenated phenols and benzaldehydes. chula.ac.th As components elute from the GC column, they are ionized (typically via electron ionization, EI), and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected. The fragmentation pattern is a molecular fingerprint that allows for structural identification. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (79Br and 81Br). Common fragmentations for benzaldehydes include the loss of a hydrogen radical (M-1), a formyl radical (M-29), or carbon monoxide (M-28). libretexts.orgdocbrown.info This technique is routinely used to confirm product identity and determine purity by analyzing all components in a sample. rug.nl
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and selectivity for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. nih.gov The technique is particularly useful for quantifying low-level impurities in complex matrices. nih.gov Analytes are typically ionized using soft ionization techniques like electrospray ionization (ESI) before being analyzed by tandem mass spectrometers. This allows for precursor-ion scans to identify classes of compounds that produce a common fragment ion, aiding in the targeted search for related byproducts. researchgate.net Derivatization, for instance with 2,4-dinitrophenylhydrazine (DNPH), can be used to enhance ionization efficiency and achieve very low detection limits, often in the nanogram-per-liter range. nih.gov
Quantitative NMR (qNMR) and Spectrophotometric Methods for Yield Determination and Reaction Stoichiometry
Quantitative NMR (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the absolute purity or concentration of a substance without the need for a specific reference standard of the analyte itself. emerypharma.commestrelab.com The area of an NMR signal is directly proportional to the number of nuclei contributing to it. jeol.comacanthusresearch.com In a typical ¹H qNMR experiment, a precisely weighed amount of the analyte is mixed with a precisely weighed amount of a high-purity internal standard. ox.ac.uk The purity of the analyte is calculated by comparing the integral of a specific, non-overlapping proton signal from the analyte (e.g., the aldehyde proton, -CHO) with the integral of a signal from the internal standard. acanthusresearch.com This method is highly accurate and provides a direct measurement of purity, making it superior to chromatographic methods that may not detect all impurities. acanthusresearch.com
Interactive Data Table: Common Internal Standards for ¹H qNMR
Spectrophotometric Methods: UV-Vis spectrophotometry is a rapid and cost-effective technique for determining the concentration of phenolic compounds. redalyc.orgijset.in The method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. To determine the yield of this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). ijset.inmdpi.com The concentration of an unknown reaction sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While less specific than chromatography or NMR, it is a valuable tool for rapid, routine analysis of reaction kinetics and yield. latamjpharm.org
Crystallization and Polymorphism Studies for Purity and Solid-State Control
Crystallization: Crystallization is a critical final step for purification and for obtaining the compound in a stable, solid form. The choice of solvent is paramount for growing high-quality single crystals suitable for structural analysis. A common technique is slow evaporation, where the compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate), and the solvent is allowed to evaporate over several days at room temperature, leading to the formation of crystals. rsc.org This process effectively removes trace impurities that may be incorporated into the crystal lattice, significantly enhancing the compound's purity.
Polymorphism Studies: Polymorphism is the ability of a solid material to exist in more than one crystal structure. princeton.edu Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. Therefore, controlling polymorphism is essential. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. nih.govmdpi.com By analyzing the diffraction data, one can determine the unit cell parameters, space group, and molecular geometry. rsc.org Studies on halogenated aromatic compounds have shown that processing conditions, such as thermal annealing versus solvent-vapor annealing, can lead to different polymorphic forms. princeton.edu Characterizing and controlling the crystalline form of this compound is crucial for ensuring consistent product quality and performance.
Interactive Data Table: Example Crystal Data for a Substituted Hydroxybenzaldehyde Cocrystal Note: Data presented is for a related cocrystal of 4-hydroxybenzaldehyde and acridine as a representative example of SCXRD analysis. rsc.org
Future Research on this compound: A Roadmap for Exploration
While this compound is a compound with potential applications in various scientific fields, a comprehensive review of current scientific literature reveals a notable scarcity of dedicated research on this specific molecule. Information is available for structurally related compounds such as 3,5-Dibromo-2-hydroxybenzaldehyde and 3,5-Dibromo-4-hydroxybenzaldehyde, but data directly pertaining to the fluorinated analogue is limited. This presents a significant opportunity for future research to explore its unique properties and potential applications. This article outlines promising future research directions and unexplored avenues for this compound, structured to guide future investigative efforts.
Q & A
Q. What are the common synthetic routes for 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde?
- Methodological Answer : Synthesis typically involves sequential halogenation of a salicylaldehyde precursor. A general approach includes:
Bromination : React 2-hydroxybenzaldehyde with bromine (Br₂) in dichloromethane (DCM) at 0–5°C to introduce bromine at the 3- and 5-positions.
Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile under basic conditions (pH 7–8) to substitute the 4-position hydrogen with fluorine.
Purification : Isolate the product via column chromatography (silica gel, DCM/hexane eluent) or recrystallization from ethanol.
Side reactions (e.g., over-halogenation) can be minimized by controlling stoichiometry and reaction time .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Aldehyde proton (δ ~10.5 ppm), hydroxyl proton (δ ~12 ppm, broad), and aromatic protons (δ 7.5–8.5 ppm, split due to Br/F substituents).
- ¹³C NMR : Aldehyde carbon (δ ~190 ppm), aromatic carbons adjacent to Br/F (δ 110–130 ppm).
- ¹⁹F NMR : Single peak for para-fluorine (δ ~−110 ppm relative to CFCl₃).
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹), O–H stretch (~3200 cm⁻¹).
- HPLC : C18 column with acetonitrile/water (70:30), retention time ~5.2 min.
- X-ray Diffraction : Resolves molecular geometry and confirms substituent positions (e.g., Br⋯Br contacts and H-bonding networks) .
Advanced Research Questions
Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : Bromine (σ-electron-withdrawing) and fluorine (inductive electron-withdrawing) deactivate the aromatic ring, directing NAS to the para-fluorine position.
- Experimental Design :
React the compound with amines (e.g., aniline) in DMF at 80°C.
Monitor regioselectivity via LC-MS; para-substitution dominates due to fluorine’s ortho/para-directing nature.
Kinetic vs. thermodynamic control can be assessed by varying temperature and reaction time.
Q. What crystallographic challenges arise when determining the structure, and how can they be addressed using SHELX software?
- Methodological Answer : Challenges include:
- Disordered Halogens : Br/F atoms may exhibit positional disorder due to similar electron densities.
- Hydrogen Bonding : Ambiguity in O–H⋯O/F interactions.
- Resolution : Requires high-quality data (≤1.0 Å resolution).
- Solution :
Use SHELXL for refinement with anisotropic displacement parameters for Br/F.
Apply DFIX/ISOR restraints to model H-bonding and disorder.
Validate via R-factor convergence (<5%) and residual electron density maps.
Example: resolved Br positions using direct methods (SHELXS) and refined with SHELXL, achieving a final R₁ of 0.035 .
Q. How can researchers resolve contradictions in reported biological activity data for halogenated salicylaldehyde derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or substituent positioning. Strategies include:
Standardized Assays : Reproduce studies under controlled pH, temperature, and solvent systems (e.g., PBS buffer at 37°C).
Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of 3,5-dibromo-4-fluoro derivatives with analogs (e.g., 3,5-dichloro-4-fluoro) to isolate substituent effects.
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity variations to target enzymes (e.g., cyclooxygenase).
Meta-Analysis : Review literature for trends in IC₅₀ values, noting substituent electronic/steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
